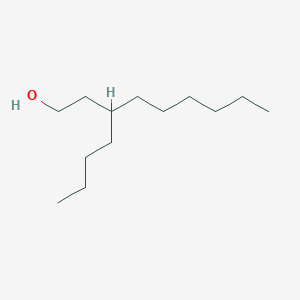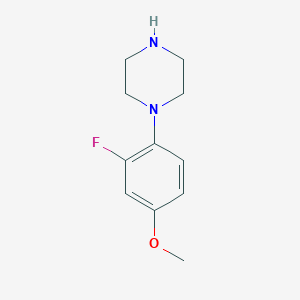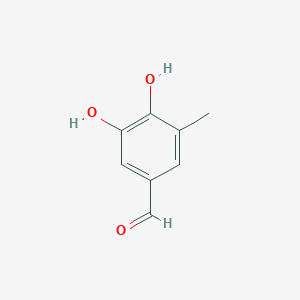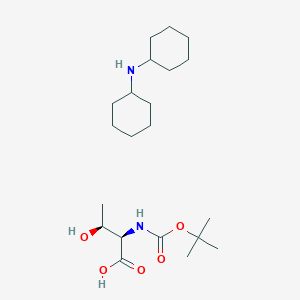
3-Butyl-1-nonanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-1-nonanol is an organic compound classified as a fatty alcohol. It has the molecular formula C13H28O and is characterized by a hydroxyl group (-OH) attached to a long aliphatic chain. This compound is a colorless, oily liquid with a mild odor and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
3-Butyl-1-nonanol can be synthesized through several methods. One common approach involves the hydroformylation of 1-octene, followed by hydrogenation. The hydroformylation reaction adds a formyl group to the double bond of 1-octene, producing a mixture of aldehydes. These aldehydes are then hydrogenated to form the corresponding alcohols, including this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced through the oxo process, which involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst. This process yields aldehydes, which are subsequently hydrogenated to produce alcohols. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize yield and selectivity.
化学反応の分析
Types of Reactions
3-Butyl-1-nonanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces halides or esters.
科学的研究の応用
3-Butyl-1-nonanol has several scientific research applications, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential biological activity and effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of fragrances, flavors, and plasticizers.
作用機序
The mechanism of action of 3-Butyl-1-nonanol involves its interaction with cellular membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the long aliphatic chain can interact with lipid bilayers, altering membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
1-Nonanol: A straight-chain fatty alcohol with a similar structure but lacks the butyl group.
2-Nonanol: An isomer of 1-Nonanol with the hydroxyl group on the second carbon.
3-Butyl-1-octanol: Similar structure but with one less carbon in the main chain.
Uniqueness
3-Butyl-1-nonanol is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This structural difference can also affect its interactions with biological molecules and its applications in various fields.
特性
分子式 |
C13H28O |
|---|---|
分子量 |
200.36 g/mol |
IUPAC名 |
3-butylnonan-1-ol |
InChI |
InChI=1S/C13H28O/c1-3-5-7-8-10-13(11-12-14)9-6-4-2/h13-14H,3-12H2,1-2H3 |
InChIキー |
ICTOQBVCUDARKR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Hexasodium 4-amino-3,6-bis[[4-[[4-chloro-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12281969.png)



![2-Chloro-7-(3,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12281994.png)
![Tert-butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12281996.png)




![4-Chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylic acid](/img/structure/B12282037.png)
